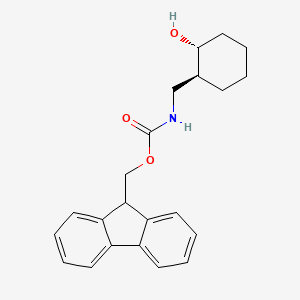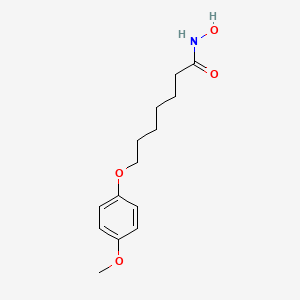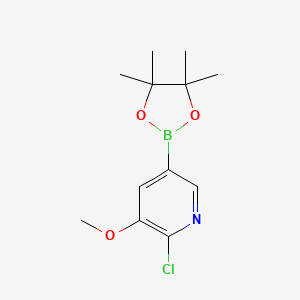
4-(4-Acetylphenyl)morpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Acetylphenyl)morpholin-3-one is a chemical compound that belongs to the class of morpholinones. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Mechanism of Action
Target of Action
The primary target of 4-(4-Acetylphenyl)morpholin-3-one is Factor Xa (fXa) . Factor Xa is a trypsin-like serine protease involved in the process of blood coagulation . It plays a crucial role at the convergence point of the extrinsic and intrinsic coagulation pathways .
Mode of Action
This compound interacts with Factor Xa as a P4-ligand within the respective enzyme pocket . This interaction inhibits the enzymatic step where Factor Xa converts prothrombin to thrombin via proteolysis . The specific mechanism within these pathways allows the effective control of thrombogenesis with a minimal effect upon bleeding .
Biochemical Pathways
The inhibition of Factor Xa by this compound affects the extrinsic and intrinsic coagulation pathways . By inhibiting the conversion of prothrombin to thrombin, it disrupts the downstream effects of these pathways, thereby controlling thrombogenesis .
Pharmacokinetics
It’s known that the compound was developed to have more favorable oral profiles compared to previous generations of factor xa inhibitors .
Result of Action
The result of the action of this compound is the effective control of thrombogenesis . By inhibiting Factor Xa, it prevents the conversion of prothrombin to thrombin, thereby reducing the risk of blood clot formation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(4-Acetylphenyl)morpholin-3-one typically involves the use of p-nitroaniline as a raw material. The process includes an amidation reaction followed by catalytic hydrogenation to obtain a p-acyl-substituted aminophenylamin. This intermediate undergoes further reactions, including amidation, halogenation, or sulfonylation with 1,4-dioxane-2-one, followed by a condensation cyclization reaction under the action of a base to yield the target compound .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, making it suitable for pharmaceutical and industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-(4-Acetylphenyl)morpholin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products.
Reduction: Catalytic hydrogenation is a common reduction reaction used in its synthesis.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetyl group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction typically produces the corresponding amine .
Scientific Research Applications
4-(4-Acetylphenyl)morpholin-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
4-(4-Acetylphenyl)morpholin-3-one can be compared with other morpholinone derivatives, such as:
4-(4-Aminophenyl)morpholin-3-one: Similar in structure but with an amino group instead of an acetyl group.
4-(4-Nitrophenyl)morpholin-3-one: Contains a nitro group, which significantly alters its chemical properties and reactivity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
4-(4-acetylphenyl)morpholin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-9(14)10-2-4-11(5-3-10)13-6-7-16-8-12(13)15/h2-5H,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLUIUFXYBZLCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCOCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697366 |
Source


|
| Record name | 4-(4-Acetylphenyl)morpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260803-93-7 |
Source


|
| Record name | 4-(4-Acetylphenyl)morpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclobutane]](/img/structure/B581014.png)
![6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B581017.png)




